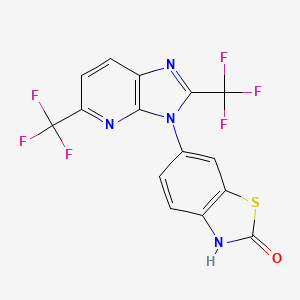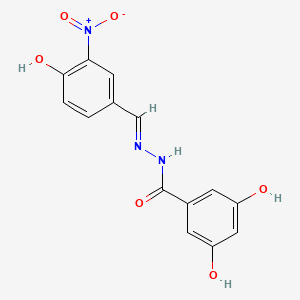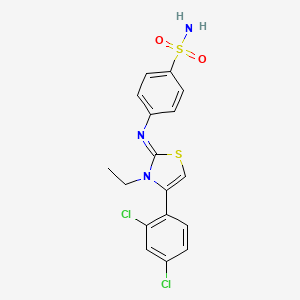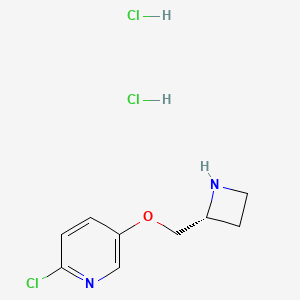![molecular formula C59H113NO5 B10824916 [7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate](/img/structure/B10824916.png)
[7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL4H6 is a pH-sensitive cationic lipid primarily used in the formation of lipid nanoparticles (LNPs). These nanoparticles are instrumental in the delivery of small interfering RNA (siRNA) for gene silencing applications . The compound is known for its efficiency in endosomal escape and cytosolic release, making it a valuable tool in gene therapy and other biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
CL4H6 is synthesized by combining CL4H6, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and polyethylene glycol-dimyristoylglycerol (PEG-DMG) in 90% tertiary butanol (t-BuOH) at a molar ratio of 50:50:1 . The final lipid concentration is 1.4 mg/mL. This mixture is then combined with a 0.4 mg/mL siRNA solution to achieve an N/P ratio of 7.5. The resulting LNPs are prepared in 20 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6.0 .
Industrial Production Methods
The industrial production of CL4H6 involves similar steps but on a larger scale. The lipids are dissolved in a high concentration of tertiary butanol, and the siRNA is mixed in a controlled environment to ensure consistency and purity. The LNPs are then stored at 4°C until needed .
Chemical Reactions Analysis
Types of Reactions
CL4H6 primarily undergoes ionization reactions due to its cationic nature. It is also involved in complex formation with siRNA, facilitating gene silencing .
Common Reagents and Conditions
Reagents: DOPE, PEG-DMG, tertiary butanol, siRNA
pH 6.0, 20 mM MES buffer, 4°C storageMajor Products
The major product formed from these reactions is the lipid nanoparticle (LNP) containing siRNA, which is used for gene silencing .
Scientific Research Applications
CL4H6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Gene Therapy: Used to deliver siRNA for gene silencing, particularly in the treatment of genetic disorders and cancers.
Biomedical Research: Facilitates the study of gene function and regulation by enabling targeted gene silencing.
Drug Delivery: Enhances the delivery of therapeutic agents to specific cells or tissues, improving the efficacy and reducing the side effects of treatments.
Mechanism of Action
CL4H6 exerts its effects by forming lipid nanoparticles that encapsulate siRNA. These nanoparticles facilitate the delivery of siRNA into target cells, where they escape the endosome and release the siRNA into the cytoplasm. The siRNA then binds to the RNA-induced silencing complex (RISC), leading to the degradation of target messenger RNA (mRNA) and subsequent gene silencing .
Comparison with Similar Compounds
Similar Compounds
CL4F6: Another ionizable lipid with similar properties to CL4H6.
1,2-dioleoyl-3-dimethylammonium-propane (DODAP): A commercially available lipid used in similar applications.
Uniqueness
CL4H6 is unique due to its high efficiency in endosomal escape and cytosolic release, making it particularly effective for gene silencing applications . Its pH-sensitive nature allows for targeted delivery and release of therapeutic agents, enhancing its utility in biomedical research and drug delivery .
Properties
Molecular Formula |
C59H113NO5 |
|---|---|
Molecular Weight |
916.5 g/mol |
IUPAC Name |
[7-[4-(dipropylamino)butyl]-7-hydroxy-13-[(Z)-octadec-9-enoyl]oxytridecyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C59H113NO5/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-57(61)64-55-45-37-35-41-49-59(63,51-43-44-54-60(52-7-3)53-8-4)50-42-36-38-46-56-65-58(62)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,63H,5-20,25-56H2,1-4H3/b23-21-,24-22- |
InChI Key |
ZFFZMGJMZGAGMF-SXAUZNKPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCC(O)(CCCCN(CCC)CCC)CCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCC(CCCCCCOC(=O)CCCCCCCC=CCCCCCCCC)(CCCCN(CCC)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B10824836.png)
![[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride](/img/structure/B10824842.png)

![2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10824852.png)
![(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B10824856.png)


![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B10824888.png)


![2-[2-Hexyl-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10824919.png)
![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B10824922.png)

